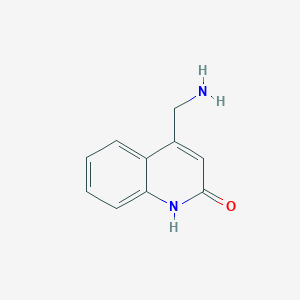

4-Aminomethyl-2(1H)-quinolinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Aminomethyl-2(1H)-quinolinone is a compound that belongs to the quinolinone family, a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 4-Aminomethyl-2(1H)-quinolinone, they do provide insights into the chemistry of related quinolinone derivatives, which can be useful in understanding the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of quinolinone derivatives can be achieved through various methods. For instance, the synthesis of 7-amino-4-trifluoromethyl-2-(1H)-quinolinone involves the use of an antenna molecule for luminescent europium polyaminocarboxylates chelates . Another example is the synthesis of 6-amino-3,4-dihydro-2(1H)-quinolinone from aniline and 3-chloropropionylchloride, involving condensation and cyclization . These methods highlight the versatility in the synthesis of quinolinone derivatives, which may be applicable to the synthesis of 4-Aminomethyl-2(1H)-quinolinone.

Molecular Structure Analysis

Quinolinone derivatives exhibit a wide range of molecular structures, as evidenced by the synthesis of various substituted 2-amino-4(1H)-quinazolinones from a resin-bound amine component . The molecular structure of quinolinone derivatives is crucial for their biological activity and interaction with other molecules. For example, the molecular docking of quinoline hybrids in paper demonstrated dual binding sites in acetylcholinesterase, which is important for their potential as anti-Alzheimer's agents.

Chemical Reactions Analysis

Quinolinone derivatives participate in a variety of chemical reactions. The lithiation of quinazolinones and subsequent reactions with electrophiles to give substituted derivatives , and the three-component reaction leading to pyranoquinoline derivatives with antibacterial activity , are examples of the chemical versatility of quinolinone compounds. These reactions are indicative of the potential transformations that 4-Aminomethyl-2(1H)-quinolinone could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolinone derivatives are influenced by their molecular structure. For instance, the antibacterial activity of pyranoquinoline derivatives and the antiulcer activity of N-acyl amino acid analogues of 2(1H)-quinolinone suggest that these compounds have significant biological relevance. The synthesis of novel 3-amino-2-(1H)-thioxo-4(3H)-quinazolinone derivatives and their identified chemical structures further contribute to the understanding of the properties of quinolinone derivatives.

Aplicaciones Científicas De Investigación

Antibacterial Activity

4-Aminomethyl-2(1H)-quinolinone derivatives have been studied for their antibacterial properties. For example, the synthesis of ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate, involving 4-hydroxy-1-methyl-2(1H)-quinolinone, showed moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa (Asghari, Ramezani, & Mohseni, 2014).

Synthesis and Drug Chemistry

Compounds incorporating the 4(1H)-quinolinone ring system are common in drug chemistry due to their broad spectrum of biological activities. Various syntheses of 4(1H)-quinolinone have been reported, contributing to the development of drugs (Bunce & Nammalwar, 2010).

Farnesyl Protein Transferase Inhibition

The compound R115777, a derivative of 4-aminomethyl-2(1H)-quinolinone, is a potent and selective inhibitor of farnesyl protein transferase and has shown significant antitumor effects in vivo (Venet, End, & Angibaud, 2003).

Photoreaction Studies

Photoreaction studies involving 4-Substituted Quinoline N-Oxide and 2(1H)-Quinolinone have been conducted to understand their chemical behaviors under certain conditions, which is significant for various scientific applications (Ide, Mori, Matsumori, & Watanabe, 1977).

Solid-phase Synthesis for Biological Activities

Quinolinones, including 3-substituted amide quinolin-2(1H)-ones, have been synthesized for their varied biological activities, such as antibacterial, anticancer, antiviral properties, and as immunomodulators and receptor agonists. Solid-phase synthesis methods have been developed for this purpose (Kwak et al., 2015).

Gastric Antiulcer Agents

2(1H)-quinolinone derivatives have been studied as potential gastric antiulcer agents. For instance, 2-(4-Chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl] propionic acid showed potent antiulcer activity in rats (Uchida et al., 1985).

Quinolone Substituted Quinazolinones in Anticancer Research

Quinolones and quinazolinones, which include quinolone substituted quinazolin-4(3H)-ones, have been synthesized and evaluated for their anti-inflammatory and anticancer activities. Their activity is associated with the inhibition of nuclear factor-kappaB (NF-κB), a target for anti-inflammatory and antitumor drugs (Kumar et al., 2018).

Propiedades

IUPAC Name |

4-(aminomethyl)-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-5H,6,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXKAGOGKMCTBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564356 |

Source

|

| Record name | 4-(Aminomethyl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminomethyl-2(1H)-quinolinone | |

CAS RN |

132973-43-4 |

Source

|

| Record name | 4-(Aminomethyl)-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132973-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Aminomethyl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Nitro-6-azabenzo[a]pyrene](/img/structure/B145465.png)